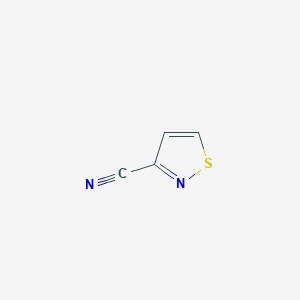

Isothiazole-3-carbonitrile

Vue d'ensemble

Description

Isothiazole-3-carbonitrile is a heterocyclic compound with the molecular formula C4H2N2S. It is a five-membered ring structure containing both sulfur and nitrogen atoms. This compound is known for its significant role in various chemical and pharmaceutical applications due to its unique structural properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of isothiazole-3-carbonitrile typically involves the condensation of thiohydroxylamine with nitriles. This method addresses the challenges posed by the instability of thiohydroxylamine . Another approach involves the use of metal-catalyzed reactions, which allow for the incorporation of various functional groups into the isothiazole ring . Additionally, ring rearrangement reactions can be employed to synthesize isothiazole derivatives .

Industrial Production Methods: Industrial production of this compound often utilizes metal-catalyzed approaches due to their efficiency and ability to produce high yields. These methods include cross-coupling reactions and direct C-H activation chemistry . The use of palladium complexes as catalysts in these reactions has been shown to be particularly effective .

Analyse Des Réactions Chimiques

Oxidative Cyclization Reactions

Isothiazole-3-carbonitrile derivatives are frequently synthesized via oxidative cyclization. For example, substituted 3-aminopropenethiones undergo cyclization using oxidizing agents like chromium trioxide (CrO₃) supported on silica gel. This reaction proceeds under solvent-free conditions at room temperature or via microwave irradiation, yielding 4-cyanoisothiazoles in 64–90% efficiency .

Key Conditions :

| Oxidizing Agent | Temperature | Time | Yield (%) |

|---|---|---|---|

| CrO₃/SiO₂ | 20°C | 2–3 h | 64–90 |

| CrO₃/SiO₂ | MW | 1–2 min | 64–90 |

This method is advantageous for scalability and avoids hazardous solvents. The cyano group stabilizes intermediates, directing regioselectivity during cyclization .

Bromination and Halogenation

This compound undergoes electrophilic bromination at the 5-position. Treatment with bromine (Br₂) in carbon tetrachloride (CCl₄) at 55°C for 1.25 hours produces 3,5-dibromoisothiazole-4-carbonitrile in high purity .

Reaction Scheme :

textThis compound + Br₂ → 3,5-Dibromoisothiazole-4-carbonitrile

Optimized Parameters :

-

Molar ratio: 1:2 (substrate:Bromine)

-

Solvent: CCl₄

-

Purification: Silica chromatography (n-hexane/DCM)

This reaction is critical for introducing halogenated handles for cross-coupling reactions .

Nucleophilic Substitution Reactions

The cyano group and halogen substituents facilitate nucleophilic substitutions. For instance, 3-chloroisothiazole-4-carbonitrile reacts with ammonium thiocyanate (NH₄SCN) in acetone under reflux to form 3-thiocyanato derivatives. Density Functional Theory (DFT) studies reveal a two-step mechanism:

-

Nucleophilic attack at the C3 position (activation energy: 27.9 kJ/mol ).

-

Proton transfer and elimination of byproducts (activation energy: 63.4 kJ/mol ) .

Mechanistic Steps :

| Step | Description | Activation Energy (kJ/mol) |

|---|---|---|

| 1 | Nucleophilic addition | 27.9 |

| 2 | Proton transfer | 63.4 |

Steric effects from substituents like benzoyl groups increase energy barriers, reducing yields in hindered systems .

Ring Transformation and Functionalization

This compound participates in ring-expansion reactions. For example, treatment with phosphorus oxychloride (POCl₃) converts 3,3′-disulfanyldipropanoic acid diamides into 3-chloroisothiazole derivatives (83% yield) .

Notable Reaction :

textDiamide + POCl₃ → 3-Chloroisothiazole-4-carbonitrile

Applications :

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable C–C bond formation. For example, 3-bromoisothiazole-4-carbonitrile undergoes Sonogashira coupling with terminal alkynes to form arylacetylene derivatives.

Conditions :

-

Catalyst: Pd(PPh₃)₄

-

Base: Et₃N

-

Solvent: THF

These reactions expand access to π-conjugated systems for materials science applications .

Thermal and Photochemical Stability

Applications De Recherche Scientifique

Isothiazole-3-carbonitrile has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of isothiazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, in the case of its antimicrobial properties, this compound can inhibit the growth of bacteria by interfering with essential metabolic pathways . Similarly, its anticancer activity is attributed to its ability to inhibit enzymes involved in cell proliferation .

Comparaison Avec Des Composés Similaires

Isothiazole-3-carbonitrile can be compared to other similar compounds, such as:

Isoxazole-3-carbonitrile: Both compounds share a similar ring structure but differ in the position of the nitrogen and sulfur atoms.

Thiazole-3-carbonitrile: This compound contains a sulfur atom in the ring but lacks the nitrile group present in this compound.

Benzisothiazole: This compound features a fused benzene ring, which imparts different chemical properties compared to this compound.

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its diverse applications in various fields of research and industry .

Activité Biologique

Isothiazole-3-carbonitrile (CAS Number: 1452-17-1) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, pharmacological properties, and potential applications in medicinal chemistry.

1. Synthesis of this compound

The synthesis of isothiazole derivatives, including this compound, typically involves the cyclization of thioketones with nitriles or the reaction of isothiazole with various electrophiles. A notable method includes oxidative cyclization using reagents such as iodine or hydrogen peroxide, which facilitates the formation of the isothiazole ring structure .

2. Biological Activities

This compound and its derivatives exhibit a range of biological activities, including:

2.1 Antimicrobial Activity

Studies have shown that isothiazole derivatives possess significant antimicrobial properties. For instance, certain derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected compounds were reported as follows:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| Isothiazole derivative A | 16 | Escherichia coli |

| Isothiazole derivative B | 32 | Pseudomonas aeruginosa |

These findings indicate that modifications to the isothiazole structure can enhance antimicrobial efficacy .

2.2 Antiviral Activity

Research has also highlighted the antiviral potential of isothiazoles. For example, derivatives have shown activity against various viral strains, although specific data on this compound's antiviral effects are still emerging .

2.3 Anticancer Activity

Isothiazoles have been investigated for their anticancer properties. Some studies indicate that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression .

The biological activities of this compound are attributed to its ability to interact with biological macromolecules:

- Enzyme Inhibition : Isothiazoles may inhibit key enzymes involved in bacterial metabolism or viral replication.

- Cell Membrane Interaction : The lipophilic nature of these compounds allows them to penetrate cell membranes, leading to disruption of cellular functions.

- Reactive Oxygen Species Generation : Some derivatives can induce oxidative stress in target cells, leading to cell death.

4. Case Studies

Several case studies illustrate the application of this compound in drug development:

Case Study 1: Antibacterial Screening

A study evaluated a series of isothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the C-5 position significantly enhanced antibacterial activity, with some compounds achieving MIC values as low as 8 µg/mL .

Case Study 2: Anticancer Potential

In vitro studies on human cancer cell lines revealed that certain isothiazole derivatives could inhibit cell proliferation and induce apoptosis, suggesting their potential as anticancer agents .

5. Conclusion

This compound represents a promising scaffold in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. Ongoing research into its mechanisms of action and structural modifications will likely yield novel therapeutic agents.

Propriétés

IUPAC Name |

1,2-thiazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2S/c5-3-4-1-2-7-6-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKGUHKROGFETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598743 | |

| Record name | 1,2-Thiazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1452-17-1 | |

| Record name | 3-Isothiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1452-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Thiazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-thiazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary synthetic routes to obtain Isothiazole-3-carbonitrile derivatives as described in the research?

A1: The research highlights two main synthetic pathways for obtaining this compound derivatives, specifically 6H-pyrazolo[3,4-c]isothiazole-3-carbonitriles:

- Reaction of 1H-pyrazol-5-amines with 4,5-Dichloro-1,2,3-dithiazolium Chloride (Appel salt): This reaction yields 6H-pyrazolo[3,4-c]isothiazole-3-carbonitriles as one of the main products, alongside N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines. The ratio of these products can be influenced by the pH of the reaction medium, with basic conditions favoring the formation of the desired this compound derivative [, ].

- Thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines: Heating the N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines, which are also products of the reaction between Appel salt and 1H-pyrazol-5-amines, leads to the formation of 1H-pyrazolo[3,4-d]thiazole-5-carbonitriles [, ].

Q2: How did the researchers confirm the structure of the synthesized 6H-pyrazolo[3,4-c]this compound derivative?

A2: The structure of 4,6-dimethyl-6H-pyrazolo[3,4-c]this compound, a representative compound of the 6H-pyrazolo[3,4-c]this compound derivatives, was confirmed using single crystal X-ray crystallography [, ]. This technique provided crucial information about the spatial arrangement of atoms within the molecule, confirming its identity and correcting a previous misidentification of similar compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.